Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate

Medicinal Chemistry Ligand Design Oxamate

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate is an N-aryl substituted oxamate ester bearing a 2,6-dimethoxyphenyl pharmacophore on the amide nitrogen and an ethyl ester terminus on the alpha-keto acid moiety. Available vendor specifications from Fluorochem list the compound at a minimum purity of 95%, with a molecular weight of 253.25 g/mol and an IUPAC name of ethyl [(2,6-dimethoxyphenyl)carbamoyl]formate.

Molecular Formula C12H15NO5
Molecular Weight 253.254
CAS No. 17894-49-4
Cat. No. B2796179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate
CAS17894-49-4
Molecular FormulaC12H15NO5
Molecular Weight253.254
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=C(C=CC=C1OC)OC
InChIInChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-10-8(16-2)6-5-7-9(10)17-3/h5-7H,4H2,1-3H3,(H,13,14)
InChIKeyMNJYUFOVLPVHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate (CAS 17894-49-4): Structural and Procurement Baseline


Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate is an N-aryl substituted oxamate ester bearing a 2,6-dimethoxyphenyl pharmacophore on the amide nitrogen and an ethyl ester terminus on the alpha-keto acid moiety [1]. Available vendor specifications from Fluorochem list the compound at a minimum purity of 95%, with a molecular weight of 253.25 g/mol and an IUPAC name of ethyl [(2,6-dimethoxyphenyl)carbamoyl]formate . The compound belongs to the broader class of oxamate-based enzyme inhibitors and synthetic intermediates, where the 2,6-dimethoxy substitution pattern influences both lipophilicity and electronic character relative to its non-methoxylated congeners [2].

Oxamate ester tool compound for enzyme inhibitor SAR exploration
2,6-Dimethoxy pharmacophore supports lipophilicity and electronic modulation studies
Ethyl ester prodrug form suitable for intracellular target engagement assays

Why Generic Substitution of Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate is Scientifically Inadmissible


In-class oxamate esters and N-aryl oxamic acid derivatives cannot be interchanged without rigorous re-validation because the 2,6-dimethoxyphenyl substitution pattern simultaneously alters three critical molecular properties: (i) the electron density on the oxamate warhead via resonance effects of the ortho-methoxy groups, modulating enzyme active-site interactions [1]; (ii) the steric environment around the nitrogen atom, which governs the accessible conformation and binding mode [2]; and (iii) the overall lipophilicity (cLogP) relative to the 2,6-dimethylphenyl analog (CAS 2903-46-0), which impacts both solubility and passive membrane permeability . Generic substitution with a regioisomeric 2,4-dimethoxy or a non-methoxylated 2,6-dimethylphenyl oxamate would therefore yield a chemically distinct entity with unverified potency and selectivity.

2,6-Dimethyl analog

Replacing methoxy with methyl alters electron density and lipophilicity, potentially shifting target engagement and solubility profiles.

2,4-Dimethoxy regioisomer

Distinct substitution geometry yields different receptor-binding pharmacophore; SAR from the 2,4-isomer may not transfer.

Free acid form

The ionized carboxylate lacks passive membrane permeability required for cell-based assays; direct replacement may abolish intracellular activity.

Quantitative Evidence-Guided Selection of Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate


Molecular Weight Differentiation vs. 2,6-Dimethylphenyl Oxamate Analog (CAS 2903-46-0)

The target compound has a molecular weight of 253.25 g/mol, which is 32.0 g/mol higher than the 2,6-dimethylphenyl analog (221.25 g/mol) due to the replacement of two methyl groups with two methoxy groups. This results in a lower calculated cLogP (approximately 1.5 vs. 2.3 for the dimethyl analog), indicating reduced lipophilicity and potentially improved aqueous solubility . The methoxy oxygen atoms introduce additional hydrogen bond acceptor sites that are absent in the dimethyl analog, which may enhance binding affinity to polar enzyme active sites .

MW/Lipophilicity Shift
Data to verify
+32 g/mol; ΔcLogP ≈ -0.8
Reported physicochemical differentiation supports solubility and binding context
Predicted values; empirical measurement recommended
Medicinal Chemistry Ligand Design Oxamate

Regioisomeric Differentiation: 2,6-Dimethoxy vs. 2,4-Dimethoxy Substitution (CAS 24451-12-5)

The 2,4-dimethoxyphenyl regioisomer (CAS 24451-12-5) has been reported in BindingDB to exhibit Ki = 23 nM against human adenosine A2a receptor, with a selectivity of approximately 9-fold over A3 (Ki = 207 nM) and >21-fold over A1 (Ki = 500 nM) [1]. The 2,6-dimethoxy substitution pattern alters the dihedral angle between the oxamate plane and the phenyl ring compared to the 2,4-substituted isomer [2]. While no direct receptor binding data exists for the 2,6-isomer, the distinct substitution geometry predicts a divergent pharmacophoric shape, which may confer selectivity for alternative biological targets.

Regioisomeric Binding
Class-level inference
2,6-diOMe: no reported receptor data 2,4-diOMe: Ki 23 nM (A2a)
Substitution pattern dictates pharmacophoric geometry; receptor fit context-dependent
No direct binding data for 2,6-isomer; verify in target assays
Structure-Activity Relationship Adenosine Receptor Oxamate

Ethyl Ester Prodrug Advantage Over the Free Acid Form (CAS 2097273-59-9) for Cell-Based Assays

The ethyl ester form (target compound) is expected to exhibit enhanced passive membrane permeability compared to the free carboxylic acid form (2-((2,6-dimethoxyphenyl)amino)-2-oxoacetic acid, CAS 2097273-59-9), based on the well-established principle of ester prodrugs that mask an ionizable carboxylate and promote cellular uptake [1]. The acid form has a pKa predicted at ~0.07 and is expected to be predominantly ionized at physiological pH, limiting passive diffusion . The ester form is thus preferred for intracellular target engagement studies where the oxamic acid warhead must be delivered across the cell membrane.

Permeability Design
Class-level inference
Ethyl ester (neutral) vs free acid (ionized at pH 7.4)
Ester prodrug form may support cellular uptake for intracellular target engagement
Cellular permeability and esterase cleavage require empirical validation
Prodrug Membrane Permeability Cell-Based Assay

Vendor-Supplied Purity Benchmarking for Procurement Decision Support

Commercially available batches of the target compound are offered at a minimum purity of 98% (HPLC) by Fluorochem and 95% by AKSci, with storage recommendation at 2-8°C sealed in dry conditions . By contrast, the 2,6-dimethylphenyl analog (CAS 2903-46-0) is offered by Fluorochem at 97% purity . The 98% purity threshold for the target compound meets the general requirement for hit-to-lead medicinal chemistry synthesis, where impurities >2% can confound activity determination in biochemical assays.

Purity Specification
Supporting evidence
98% (HPLC) by Fluorochem; 95% by AKSci
Higher purity reduces confounding variables in dose-response profiling
Vendor-reported values; independent QC verification advised
Analytical Chemistry Procurement Purity Specification

Optimal Research and Industrial Deployment Scenarios for Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate


Structure-Activity Relationship (SAR) Studies of N-Aryl Oxamate Enzyme Inhibitors

The compound serves as a key building block for systematic SAR exploration of the 2,6-dimethoxy pharmacophore in oxamate-based inhibitors. Its unique ortho-substitution pattern allows medicinal chemists to probe the electronic and steric contributions of methoxy groups to target binding, distinct from the 2,4-dimethoxy or 2,6-dimethyl analogs [1]. The ethyl ester moiety provides a convenient handle for further derivatization or in situ hydrolysis to the active acid species [2].

Prodrug-Enabled Intracellular Lactate Dehydrogenase (LDH) Inhibition Assays

Where intracellular LDH inhibition is the therapeutic hypothesis, the ethyl ester form is the preferred starting material over the free oxamic acid. The ester masks the carboxylate, facilitating passive membrane diffusion, and is cleaved intracellularly by esterases to release the active oxamate warhead [1]. This makes the compound suitable for cell-based metabolic flux studies in cancer metabolism research.

Ligand Design for Lanthanide Coordination Complexes with Enhanced Cytotoxicity

N-aryl oxamates serve as chelating/bridging monoanionic ligands for lanthanide ion complexation. The 2,6-dimethoxy substitution pattern, with its electron-donating methoxy groups, can modulate the ligand field strength and redox properties of the resulting lanthanide complexes compared to the 2,6-dimethylphenyl ligand, which has been shown to yield antiproliferative activity in MCF-7 breast cancer cells [2]. This scaffold is therefore of interest for developing novel metallodrug candidates.

High-Purity Intermediate for Regioselective Synthesis of Complex Oxalamide Libraries

With a commercial purity of 98%, the compound is suitable as a high-quality intermediate for parallel synthesis of focused oxalamide derivative libraries. The ethyl ester can be selectively hydrolyzed to the acid under mild conditions without affecting the methoxy groups, enabling orthogonal protection strategies in multi-step synthetic routes .

Application
Selection Property
Validation Focus
N-Aryl oxamate SAR studies
2,6-Dimethoxy substitution pattern
Binding affinity and selectivity profiling
Intracellular LDH inhibition research
Ethyl ester prodrug form
Cellular uptake and esterase-mediated release
Lanthanide complex ligand design
Methoxy-substituted oxamate chelator
Cell-viability endpoint interpretation
Focused oxalamide library synthesis
High-purity intermediate
Batch-to-batch reproducibility in parallel chemistry
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